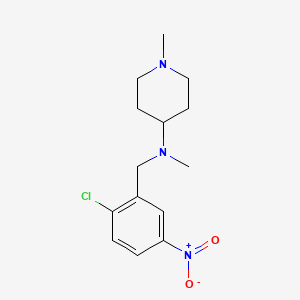![molecular formula C14H22N2O2 B3835181 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B3835181.png)
2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol
Übersicht
Beschreibung
2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, also known as MK-212, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical fields. This compound belongs to the class of phenols and is structurally similar to the neurotransmitter serotonin.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been extensively studied for its potential therapeutic applications in various medical fields, including psychiatry, neurology, and gastroenterology. In psychiatry, this compound has been studied for its potential antidepressant and anxiolytic effects. In neurology, this compound has been studied for its potential neuroprotective effects in Parkinson's disease and other neurodegenerative disorders. In gastroenterology, this compound has been studied for its potential anti-inflammatory and anti-ulcer effects.
Wirkmechanismus
The exact mechanism of action of 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to bind to serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and appetite. This compound has also been shown to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the dosage and duration of treatment. In animal studies, this compound has been shown to increase serotonin and dopamine levels in the brain, leading to improved mood and reduced anxiety. This compound has also been shown to have anti-inflammatory and anti-ulcer effects in the gastrointestinal tract.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has several advantages for lab experiments, including its well-defined chemical structure, high purity, and relatively low cost. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity at high doses and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol. One area of research is the development of more potent and selective compounds that target specific serotonin receptors. Another area of research is the investigation of the potential therapeutic applications of this compound in other medical fields, such as oncology and cardiology. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical fields. The synthesis of this compound is a complex process that requires expertise in synthetic chemistry and organic synthesis. This compound has been shown to have a range of biochemical and physiological effects, depending on the dosage and duration of treatment. While there are some limitations to using this compound in lab experiments, it remains a promising compound for future research in the field of pharmacology.
Eigenschaften
IUPAC Name |
2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-6-3-7-16(9-8-15)11-12-4-5-14(18-2)13(17)10-12/h4-5,10,17H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCAREKYPDCRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(trifluoromethyl)benzyl]azepane](/img/structure/B3835103.png)
![2,3,10,11-tetramethoxy-5,6,8,8a,13,14,16,16a-octahydroisoquino[2',1':4,5]pyrazino[2,1-a]isoquinoline](/img/structure/B3835110.png)

![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B3835124.png)
![3-[4-(methoxycarbonyl)phenoxy]-2-methyl-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)phenylalaninate](/img/structure/B3835132.png)
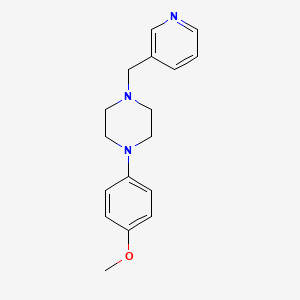
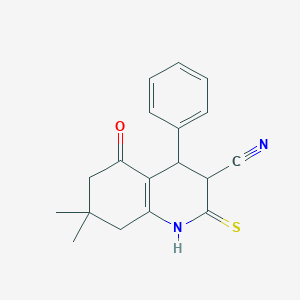

![ethyl 5-{[(butylamino)carbonyl]oxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B3835166.png)
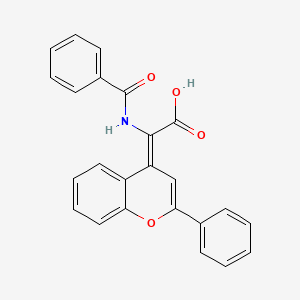
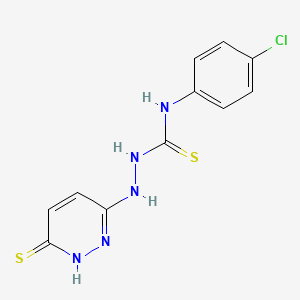
![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)](/img/structure/B3835197.png)
